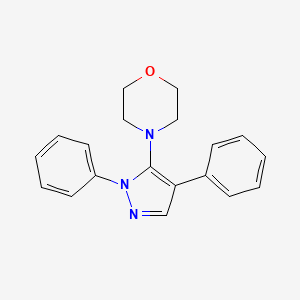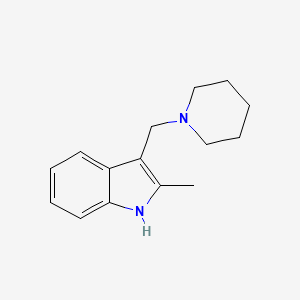
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol is an organic compound belonging to the class of dihydrophenanthrenes. This compound is characterized by its phenanthrene core structure, which is a polycyclic aromatic hydrocarbon, with two hydroxyl groups at positions 2 and 6, and methyl groups at positions 1 and 7. The presence of these functional groups imparts unique chemical properties to the compound, making it of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol typically involves multi-step organic reactions. One common synthetic route starts with the alkylation of phenanthrene derivatives, followed by selective hydroxylation at the desired positions. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate or chromium trioxide to introduce the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of phenanthrene derivatives under controlled conditions. The process typically employs metal catalysts such as palladium or platinum on carbon supports. The reaction is carried out under high pressure and temperature to achieve the desired dihydrophenanthrene structure with the specific substitution pattern.
化学反応の分析
Types of Reactions
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl groups or to further hydrogenate the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce fully hydrogenated phenanthrene derivatives.
科学的研究の応用
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing the compound’s biological activity. It may interact with enzymes, receptors, and other biomolecules, modulating their function and leading to specific physiological effects.
類似化合物との比較
Similar Compounds
9,10-Dihydrophenanthrene: Lacks the hydroxyl and methyl groups, making it less reactive in certain chemical reactions.
1,7-Dimethylphenanthrene: Lacks the hydroxyl groups, affecting its solubility and reactivity.
2,6-Dihydroxyphenanthrene: Lacks the methyl groups, influencing its steric and electronic properties.
Uniqueness
1,7-Dimethyl-9,10-dihydrophenanthrene-2,6-diol is unique due to the specific arrangement of hydroxyl and methyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.
特性
CAS番号 |
54278-83-0 |
|---|---|
分子式 |
C16H16O2 |
分子量 |
240.30 g/mol |
IUPAC名 |
1,7-dimethyl-9,10-dihydrophenanthrene-2,6-diol |
InChI |
InChI=1S/C16H16O2/c1-9-7-11-3-4-12-10(2)15(17)6-5-13(12)14(11)8-16(9)18/h5-8,17-18H,3-4H2,1-2H3 |
InChIキー |
NIXGLFXINIWEFF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1O)C3=C(CC2)C(=C(C=C3)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-2-[(propanoyloxy)methyl]hexyl propanoate](/img/structure/B14157220.png)
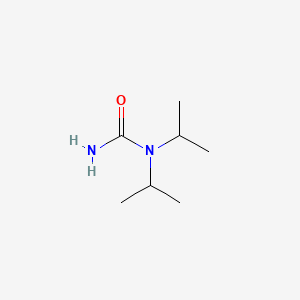

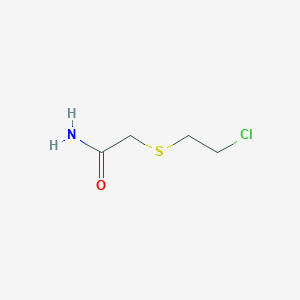

![N-(4-methylphenyl)-2,2-dioxo-3,4-dihydropyrido[2,1-c][1,2,4]thiadiazine-7-carboxamide](/img/structure/B14157259.png)
![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-2-phenylacetamide](/img/structure/B14157261.png)
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)


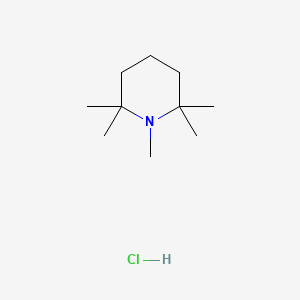
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
